N-[3-(acetylamino)phenyl]-3-phenylpropanamide
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Overview
Description
N-[3-(acetylamino)phenyl]-3-phenylpropanamide is an organic compound with a molecular formula of C17H17NO2 It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-3-phenylpropanamide typically involves the acylation of 3-aminophenylpropanoic acid with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to facilitate the acylation process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the phenyl rings may participate in π-π interactions with aromatic residues in proteins, affecting their activity. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(acetylamino)phenyl]-3-phenylpropanamide
- N-[4-(acetylamino)phenyl]-3-phenylpropanamide
- N-[3-(acetylamino)phenyl]-3-aminobenzamide
Uniqueness
N-[3-(acetylamino)phenyl]-3-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13(20)18-15-8-5-9-16(12-15)19-17(21)11-10-14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJBPHIWVYVTNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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